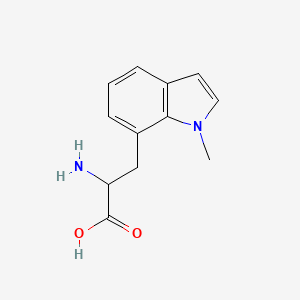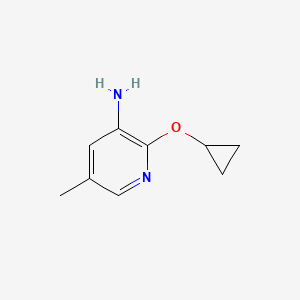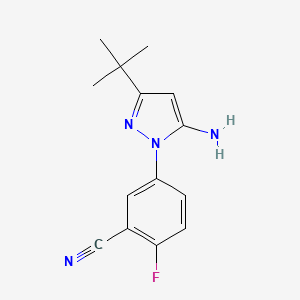
2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are found in various natural products and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid typically involves the Fischer indole synthesis. This method uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring. For instance, the reaction of phenylhydrazine hydrochloride with an appropriate ketone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum yield of the desired product while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor to biologically active compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, leading to diverse biological effects. For example, it can bind to serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, similar in structure but with different biological roles.
Indole-3-acetic acid: A plant hormone involved in growth and development, structurally similar but with distinct functions.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
Uniqueness
2-Amino-3-(1-methyl-1H-indol-7-yl)propanoic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2-amino-3-(1-methylindol-7-yl)propanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-14-6-5-8-3-2-4-9(11(8)14)7-10(13)12(15)16/h2-6,10H,7,13H2,1H3,(H,15,16) |
InChI-Schlüssel |
KJURIPPINGWVOI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C(=CC=C2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)
![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)
![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)




![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)

![(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione](/img/structure/B13067789.png)
![2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile](/img/structure/B13067801.png)
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13067803.png)
